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Executive Summary

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), frequently referred to as 3-(tetrahydropyran-4-
ylphenol, is a highly valuable synthetic intermediate in medicinal chemistry and drug
discovery[1]. The tetrahydropyran (oxane) ring serves as a metabolically stable, hydrophilic
bioisostere for cycloalkanes, while the meta-substituted phenol provides a versatile handle for
cross-coupling or etherification. Accurate spectroscopic characterization—spanning Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is
critical to confirm regiochemistry, structural integrity, and ring conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the spatial arrangement of the oxane ring and
verifying the meta-substitution pattern of the phenol core.

Causality in Experimental Design

The choice of deuterated chloroform (CDCl3) over DMSO-de for initial tH NMR is deliberate.
CDCIs minimizes solvent-solute hydrogen bonding, allowing the intrinsic intra-molecular
dynamics of the tetrahydropyran ring to be observed without solvent-induced conformational
averaging. The oxane ring typically adopts a rigid chair conformation, which is evident from the
distinct axial-axial and axial-equatorial coupling constants (
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-values)[2]. The meta-substitution on the phenol ring is confirmed by the characteristic splitting
pattern: a closely coupled triplet for H-2, and two doublet-of-doublets for H-4 and H-6[3].

Quantitative NMR Data Summary

Table 1: Predicted *H and 3C NMR Data (400 MHz, CDCls)
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Chemical Shift Coupling
Nucleus Position ( Multiplicity Constant (
» Ppm) , Hz)

1H OH 5.05 brs -
1H H-2 (Ar) 6.82 t 2.0
H H-4 (Ar) 6.85 ddd 8.0,2.0,1.0
1H H-5 (Ar) 7.18 t 8.0
H H-6 (Ar) 6.75 ddd 8.0,2.0, 1.0
H H-4' (Oxane) 2.75 tt 115,35
H H-3', H-5' (eq) 1.75 brd 13.0
1H H-3', H-5' (ax) 1.65 qd 12.0,4.5
1H H-2', H-6' (eq) 4.05 ddd 11.5,4.5,15
1H H-2', H-6' (ax) 3.52 td 11.5,2.5
13C C-1 (Ar-OH) 156.2 c -
13C C-3 (Ar-C) 1475 c -
13C C-5 (Ar) 129.8 CH -
13C C-4 (Ar) 119.4 CH -
13C C-2 (Ar) 114.1 CH -
13C C-6 (Ar) 113.5 CH -
15C ¢z, co 68.4 CHz -

(Oxane)
13C C-4' (Oxane) 41.2 CH -
13C N 33.7 CH> i

(Oxane)
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Protocol: High-Resolution NMR Acquisition

o Sample Preparation: Dissolve 15 mg of 3-(oxan-4-yl)phenol in 0.6 mL of anhydrous CDCls.

o Validation Checkpoint: Ensure the solution is perfectly clear; particulate matter degrades
magnetic field homogeneity (shimming), leading to line broadening.

e Instrument Tuning & Shimming: Insert the NMR tube into the 400 MHz spectrometer. Tune
the probe to the *H and 13C frequencies. Perform gradient shimming until the deuterium lock
signal is maximized and stable.

e 1H Acquisition: Run a standard 1D proton sequence with 16 scans, a relaxation delay (D1) of
2 seconds, and an acquisition time of 3 seconds.

e 13C Acquisition: Run a proton-decoupled 13C sequence with 1024 scans to achieve a high
signal-to-noise ratio for quaternary carbons.

o Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for *H, 1.0 Hz for
13C) prior to Fourier transformation. Phase and baseline correct the spectra.
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Sample Prep 2D NMR Data Processing Structure
(CDCI3 Solvent) (COSY, HSQC) (FT, Phasing) Elucidation

Click to download full resolution via product page

Fig 1. Step-by-step NMR analytical workflow for structural elucidation.
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Mass Spectrometry (MS) Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray lonization (ESI)
determines the exact mass and fragmentation pathways of the molecule.

Causality in Experimental Design

ESI in negative ion mode (ESI-) is highly sensitive for phenols because the phenolic hydroxyl
group readily loses a proton to form a stable phenolate anion ([M-H]~). Fragmentation via
Collision-Induced Dissociation (CID) typically results in the cleavage of the oxane ring,
producing predictable neutral losses that validate the aliphatic portion of the molecule.

Table 2: Key MS/MS Fragments (ESI-)

Exact Mass (

lon Type Structural Assignment
)
[M-H]~ 177.0921 Deprotonated molecular ion
Cross-ring cleavage (Loss of
Fragment 1 119.0502
CsHeO)
Phenolate radical anion (Loss
Fragment 2 93.0345

of oxane ring, CsH100)

Protocol: LC-ESI-HRMS Analysis

o Sample Preparation: Dilute the stock solution to 1 pg/mL in LC-MS grade Methanol/Water
(50:50, v/v).

o Chromatography: Inject 2 uL onto a C18 reverse-phase column. Use a gradient of 0.1%
formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

o Validation Checkpoint: The retention time must be reproducible across triplicate injections
(RSD < 2%) to confirm column equilibration and pump stability.

 lonization: Operate the ESI source in negative mode. Set capillary voltage to 3.0 kV and
desolvation temperature to 350 °C.
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¢ Acquisition: Scan

50-500. Apply a collision energy ramp (15-30 eV) for MS/MS fragmentation.

Molecular lon
[M-H]~ m/z 177.09

Oxane Ring Cleavage Cross-Ring Cleavage
Neutral Loss m/z ~119.05

A\

Phenolate Radical
m/z ~93.03
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Fig 2. ESI-MS negative mode fragmentation logic for 3-(oxan-4-yl)phenol.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of functional groups, specifically the
hydrogen-bonding state of the phenol and the ether linkage of the oxane ring.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is
hygroscopic and can introduce spurious O-H stretch bands that mask the intrinsic phenolic O-H
signal. ATR requires minimal sample preparation and preserves the solid-state hydrogen-
bonding network of the neat compound.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Functional Group

Wavenumber (cm~—2) Intensity .

Assignment

Phenolic O-H stretch
3200 - 3400 Broad, Strong

(hydrogen-bonded)

. Aliphatic C-H stretch (oxane

2850 - 2950 Medium )

ring)
1590, 1490 Medium Aromatic C=C stretch
1200 Strong Phenolic C-O stretch

Aliphatic C-O-C stretch (oxane
1090 Strong

ether linkage)

Protocol: ATR-FTIR Analysis

o Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a
background spectrum (32 scans, 4 cm~1 resolution) in ambient air.

» Sample Application: Place 2-3 mg of solid 3-(oxan-4-yl)phenol directly onto the crystal.

o Compression: Lower the anvil to apply consistent pressure.
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o Validation Checkpoint: Monitor the live spectrum; adjust pressure until the strongest band
(typically the C-O stretch at 1090 cm~1) reaches ~0.5-0.8 absorbance units to prevent
detector saturation while maximizing the signal-to-noise ratio.

e Acquisition: Collect 32 scans from 4000 to 400 cm™2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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